2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide
Overview
Description
“2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide” is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 314.18 and a molecular formula of C13H16BrNO3 .Scientific Research Applications
Subheading Environmental Impact of Brominated Compounds
A study by Takigami et al. (2009) investigated the presence of brominated flame retardants (BFRs) and other polyhalogenated compounds (PHCs) in indoor environments. The analysis revealed significant concentrations of these substances, particularly in house dust. The study highlighted the potential human exposure to these compounds through inhalation and dust ingestion, underscoring the need for attention to indoor environmental quality (Takigami et al., 2009).
Acetaminophen Metabolism and Biomonitoring
Subheading Insights into Acetaminophen Metabolism
Research has delved into the metabolism of acetaminophen, a widely used analgesic. Studies have uncovered various metabolites and their pathways, contributing to the understanding of the drug's biotransformation and potential implications for human health. High-resolution anion exchange separation techniques have revealed intricate details about acetaminophen metabolism, highlighting its complexity and the importance of accurate biomonitoring methods (Mrochek et al., 1974). In another study, David et al. (2020) used non-targeted analyses to identify overlooked acetaminophen metabolites, emphasizing the significance of considering additional metabolites beyond the direct phase II conjugates for more accurate biomonitoring (David et al., 2020).
Environmental Health Concerns
Subheading Thyroid Hormone Disruption by Environmental Contaminants
Leijs et al. (2012) conducted a study focusing on the impact of environmental contaminants such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) on thyroid hormone metabolism. The research revealed a negative influence of these contaminants on thyroid hormone levels, raising concerns about their potential health implications (Leijs et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in Pseudomonas aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
this compound acts as an active inhibitor of its targets . It binds to these receptors, preventing them from performing their normal functions, thereby disrupting bacterial communication and reducing virulence.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting key receptors in this pathway, this compound disrupts the ability of bacteria to communicate and coordinate behavior, including virulence and biofilm formation .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of bacterial communication and reduction of virulence . This can lead to a decrease in the bacteria’s ability to form biofilms and cause infection.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of the LuxR-type receptor in Acinetobacter baumannii and the quorum-sensing repressor in Pseudomonas aeruginosa . These interactions suggest that this compound can modulate bacterial communication and potentially disrupt pathogenic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with quorum-sensing receptors can alter gene expression patterns in bacteria, leading to changes in virulence and biofilm formation . Additionally, its impact on cellular metabolism may result in altered metabolic fluxes and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to LuxR-type receptors, inhibiting their activity and preventing the transcription of genes involved in quorum sensing . This inhibition can lead to reduced bacterial virulence and biofilm formation. Furthermore, the compound may interact with other proteins and enzymes, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of quorum-sensing pathways, resulting in prolonged effects on bacterial behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits quorum-sensing receptors without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on organ systems. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolite levels and metabolic fluxes. For instance, its inhibition of quorum-sensing receptors can alter the production of secondary metabolites in bacteria, affecting their overall metabolic state . Understanding these interactions is essential for elucidating the compound’s broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution dynamics are critical for understanding its overall effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with LuxR-type receptors may localize it to the bacterial cell membrane, where it can effectively inhibit quorum sensing. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
Properties
IUPAC Name |
2-bromo-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-8-13(16)15-10-3-5-11(6-4-10)18-9-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLXLBFDHWMNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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